N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-dimethoxybenzene-1-sulfonamide
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Description
N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a useful research compound. Its molecular formula is C27H33N3O4S and its molecular weight is 495.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Applications
Antitumor Activity and Structure-Activity Relationships : Research on amino-substituted dihydroisoquinolines has demonstrated their synthesis and evaluation for antitumor activity, revealing a strong dependence on the position of substitution. Certain derivatives have shown higher potency compared to their parent compounds, with specific amino derivatives displaying significantly lower cardiotoxicity relative to their cytotoxicity. This suggests their potential utility in cancer therapy with a reduced risk of heart-related side effects (Sami et al., 1995). Further studies on dihydroisoquinolines with different substituents revealed their enhanced antitumor activity and the importance of DNA binding strength and lipophilicity for their cytotoxic potency, indicating the potential for designing more effective and selective anticancer agents (Sami et al., 1996).
Carbonic Anhydrase Interaction : Isoquinolinesulfonamides have been identified as inhibitors of human carbonic anhydrases (hCAs), showing selectivity toward therapeutically relevant isozymes. The structural analysis of the interaction between hCA II and an isoquinolinesulfonamide provided insights for the future design of more selective inhibitors, potentially for cancer therapy and other diseases where hCAs play a crucial role (Mader et al., 2011).
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,5-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O4S/c1-29(2)23-11-9-21(10-12-23)25(30-16-15-20-7-5-6-8-22(20)19-30)18-28-35(31,32)27-17-24(33-3)13-14-26(27)34-4/h5-14,17,25,28H,15-16,18-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPVLSFNPYFMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)OC)OC)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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